1-[2-(2-Phenylethenyl)phenyl]ethanone
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Overview
Description
1-[2-(2-Phenylethenyl)phenyl]ethanone is an organic compound with the molecular formula C16H14O It is characterized by the presence of a phenylethenyl group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2-Phenylethenyl)phenyl]ethanone can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Phenylethenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[2-(2-Phenylethenyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(2-Phenylethenyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ethanone group can form hydrogen bonds with active site residues, influencing enzyme activity .
Comparison with Similar Compounds
1-(2-(PhenylaMino)phenyl)ethanone: Similar structure but with an amino group instead of a phenylethenyl group.
Ethanone, 1-[4-(1,2,2-triphenylethenyl)phenyl]-: Contains a triphenylethenyl group instead of a phenylethenyl group.
Uniqueness: 1-[2-(2-Phenylethenyl)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its phenylethenyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C16H14O |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[2-(2-phenylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H14O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3 |
InChI Key |
CVXNFZXOZQEBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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